REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:7][C:8]1[S:12][C:11]([C:13]([O:15]C)=[O:14])=[CH:10][CH:9]=1)[CH3:6])[CH2:2][CH2:3][CH3:4].O.[OH-].[Li+]>O1CCOCC1.CO.O>[CH2:1]([N:5]([CH2:7][C:8]1[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=1)[CH3:6])[CH2:2][CH2:3][CH3:4] |f:1.2.3,4.5.6|
|
Name
|
methyl 5-{[butyl(methyl)amino]methyl}thiophene-2-carboxylate
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)N(C)CC1=CC=C(S1)C(=O)OC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
dioxane methanol water
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solid residue partitioned between ethyl acetate and water The aqueous phase
|
Type
|
EXTRACTION
|
Details
|
extracted several times with 3:1 chloroform/2-propanol
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C)CC1=CC=C(S1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |